molecular formula C19H25N5OS B2444980 2,4-dimethyl-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)thiazole-5-carboxamide CAS No. 2034319-20-3

2,4-dimethyl-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)thiazole-5-carboxamide

Cat. No. B2444980
M. Wt: 371.5
InChI Key: JWIPRNDQZGQTQY-UHFFFAOYSA-N
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Description

The compound appears to be a complex organic molecule that contains several functional groups and rings, including a thiazole ring and a piperidine ring. Thiazole is a heterocyclic compound that consists of a five-membered C3NS ring. Piperidine is a heterocyclic organic compound that consists of a six-membered ring containing five methylene bridges (-CH2-) and one amine bridge (-NH-).



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the thiazole ring might be formed through a reaction involving a thiol and a nitrile. The piperidine ring could be formed through a reaction involving a diamine and a ketone. However, without specific information, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiazole and piperidine rings would add rigidity to the structure, while the various substituents would likely cause the molecule to have a fairly large overall size.



Chemical Reactions Analysis

Again, without specific information, it’s difficult to provide a detailed analysis of the chemical reactions this compound might undergo. However, the presence of the amine group in the piperidine ring could make it reactive towards acids and electrophiles.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple rings and functional groups could affect its solubility, melting point, boiling point, and other physical and chemical properties.


Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it’s used. For example, if it’s used as a drug, its safety profile would be determined through preclinical and clinical testing.


Future Directions

The future directions for research on this compound would depend on its intended use and the results of initial studies. For example, if initial studies suggest that it has potential as a drug, future research might focus on optimizing its structure to improve its efficacy and safety profile.


properties

IUPAC Name

2,4-dimethyl-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5OS/c1-12-18(26-13(2)20-12)19(25)21-15-7-9-24(10-8-15)17-11-14-5-3-4-6-16(14)22-23-17/h11,15H,3-10H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWIPRNDQZGQTQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)NC2CCN(CC2)C3=NN=C4CCCCC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dimethyl-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)thiazole-5-carboxamide

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